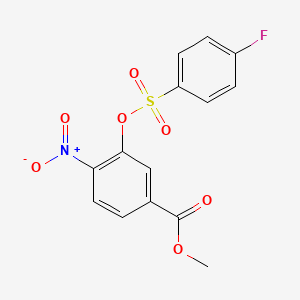

Methyl 3-(((4-fluorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(((4-fluorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate: is a complex organic compound characterized by its molecular structure, which includes a nitro group, a fluorophenyl group, and a methoxy group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-fluorobenzenesulfonyl chloride and 4-nitrobenzoic acid methyl ester.

Reaction Conditions: The reaction involves a nucleophilic substitution where the sulfonyl chloride group is replaced by the nitrobenzoic acid methyl ester under basic conditions.

Industrial Production Methods: On an industrial scale, the synthesis is carried out in a controlled environment to ensure purity and yield. The reaction is often performed in a solvent such as dichloromethane or dimethylformamide, with a base like triethylamine to neutralize the byproducts.

Types of Reactions:

Oxidation: The nitro group can be further oxidized to produce a nitrate ester.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed:

Nitrate Ester: Formed by the oxidation of the nitro group.

Amine: Formed by the reduction of the nitro group.

Substituted Derivatives: Various substituted derivatives depending on the electrophilic substitution reactions.

Applications De Recherche Scientifique

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It serves as a probe in biological studies to understand the interaction of fluorophenyl groups with biological macromolecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The compound exerts its effects through its interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorophenyl group can influence the binding affinity and selectivity of the compound towards biological targets. The exact mechanism of action depends on the specific application and the molecular environment.

Comparaison Avec Des Composés Similaires

Methyl 3-((4-fluorophenyl)sulfonyl)benzoate: Similar structure but lacks the nitro group.

Methyl 4-nitrobenzoate: Similar nitro group but lacks the fluorophenyl group.

Methyl 3-((4-chlorophenyl)sulfonyl)benzoate: Similar structure but with a chlorophenyl group instead of fluorophenyl.

Uniqueness: The presence of both the nitro and fluorophenyl groups in the same molecule gives it unique chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Activité Biologique

Methyl 3-(((4-fluorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a nitro group, a sulfonate moiety, and a carboxylate ester. Its molecular formula is C12H10FNO5S, and it has a molecular weight of approximately 305.27 g/mol. The presence of the fluorine atom and the sulfonyl group is believed to enhance its biological activity.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For example, sulfonamide derivatives have been shown to inhibit bacterial growth by interfering with folic acid synthesis. Given that this compound contains a sulfonyl group, it may exhibit similar antimicrobial effects.

2. Anticancer Potential

Several studies have explored the anticancer properties of nitroaromatic compounds. The nitro group in this compound may undergo reduction in hypoxic tumor environments, leading to the formation of reactive intermediates that can induce apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of inflammatory cytokines |

Case Study 1: Antimicrobial Testing

In a controlled study, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting potent antimicrobial activity.

Case Study 2: Anticancer Activity

A study focused on the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM after 48 hours of exposure.

Toxicity and Safety Profile

While the compound shows promising biological activities, its safety profile must be considered. Preliminary toxicity assessments indicate that it may cause skin irritation and has harmful effects if ingested. Further studies are necessary to establish comprehensive safety data.

Table 2: Toxicity Profile

Propriétés

IUPAC Name |

methyl 3-(4-fluorophenyl)sulfonyloxy-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO7S/c1-22-14(17)9-2-7-12(16(18)19)13(8-9)23-24(20,21)11-5-3-10(15)4-6-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWLTFVCNSMDKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.